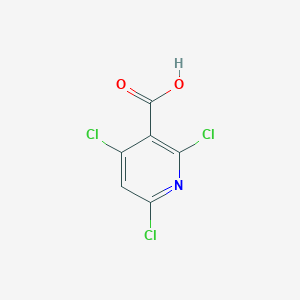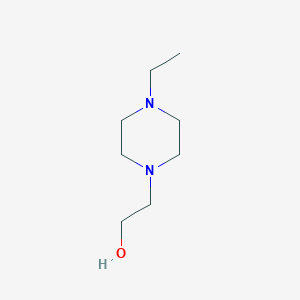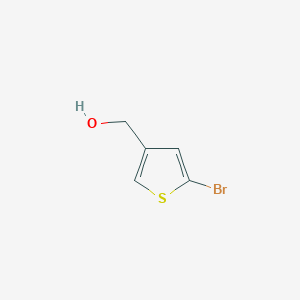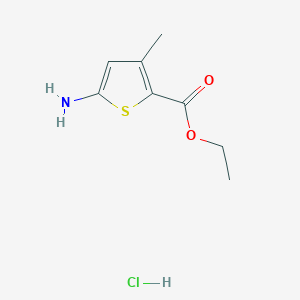
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene
Übersicht
Beschreibung
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Analysis
Research in vibrational spectroscopy has involved compounds similar to 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene, like 1-bromo-2,4-difluorobenzene. Studies focus on analyzing in-plane and out-of-plane vibrations, aiding in the unambiguous vibrational assignments of molecule fundamentals (Reddy & Rao, 1994).
Electrochemical Fluorination in Aromatic Compounds
Electrochemical fluorination studies involve processes that could be relevant to derivatives of this compound. The research examines side reactions during the fluorination of halobenzenes, which can provide insights into reaction mechanisms and product diversity (Horio et al., 1996).
Halogenation Techniques
Investigations into halogenation techniques, such as those used with polyalkylbenzenes, have implications for modifying compounds like this compound. These studies provide insights into selectivities in substrates, halogen sources, and catalysts (Bovonsombat & Mcnelis, 1993).
Organometallic Synthesis
Research in organometallic synthesis demonstrates the transformation of similar compounds into various derivatives. This can inform the potential pathways for modifying this compound (Schlosser & Heiss, 2003).
Photodissociation Studies
Photodissociation studies on bromofluorobenzenes, closely related to this compound, provide insights into the molecular behavior under light exposure. This can be crucial for understanding the stability and reactivity of such compounds (Borg, 2007).
Economical Synthesis Methods
Research focusing on economical synthesis methods, such as those used for 1-bromo-2,4-difluorobenzene, can be relevant for producing derivatives like this compound efficiently (He-ping, 2005).
Fluorocyclohexadiene Synthesis
The synthesis of fluorocyclohexadienes from p-difluorobenzenes, which includes compounds structurally similar to this compound, highlights methods for creating complex fluorinated ring systems (Momota et al., 1995).
Eigenschaften
IUPAC Name |
1-bromo-4-(chloromethyl)-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOAKUGTZXSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)





![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)



